4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine is an organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and an isobutyl group at position 1 of the pyrazolo[3,4-d]pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a pyrazole derivative, with a chlorinated pyrimidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: These reactions may involve oxidizing agents, such as hydrogen peroxide, or reducing agents, such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), making it a candidate for anticancer drug development.
Materials Science: Its unique structural properties make it a potential candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool in biological studies to investigate the role of specific enzymes or pathways.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as CDK2. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine: Similar in structure but with a bromine atom at position 3 instead of an isobutyl group.
4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: Similar in structure but with a phenyl group at position 1 instead of an isobutyl group.
Uniqueness
4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a CDK2 inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C9H10Cl2N4 |
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Molecular Weight |
245.11 g/mol |
IUPAC Name |
4,6-dichloro-1-(2-methylpropyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H10Cl2N4/c1-5(2)4-15-8-6(3-12-15)7(10)13-9(11)14-8/h3,5H,4H2,1-2H3 |
InChI Key |
SWFITZVQBOSLNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C=N1)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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